molecular formula C16H12F2N4OS2 B4606590 1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea

1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea

Cat. No.: B4606590
M. Wt: 378.4 g/mol
InChI Key: OXFONKNMWMESCB-UHFFFAOYSA-N
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Description

1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea is a compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the thiadiazole intermediate.

    Formation of the Urea Moiety: The final step involves the reaction of the thiadiazole intermediate with a fluorophenyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea include other thiadiazole derivatives with varying substituents. Some examples include:

The uniqueness of this compound lies in its specific fluorinated substituents, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4OS2/c17-11-6-2-1-5-10(11)9-24-16-22-21-15(25-16)20-14(23)19-13-8-4-3-7-12(13)18/h1-8H,9H2,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFONKNMWMESCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea
Reactant of Route 2
Reactant of Route 2
1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea
Reactant of Route 3
Reactant of Route 3
1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea
Reactant of Route 4
1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea
Reactant of Route 5
Reactant of Route 5
1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea
Reactant of Route 6
Reactant of Route 6
1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea

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